molecular formula C23H19FN4O6S3 B10941735 7-[({5-[(4-Fluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[({5-[(4-Fluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10941735
M. Wt: 562.6 g/mol
InChI Key: YXVNTTWFDYCVSB-UHFFFAOYSA-N
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Description

The compound 7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenoxy group, a furan ring, a thiadiazole moiety, and a bicyclic β-lactam core. Its intricate architecture suggests it may have interesting chemical properties and biological activities.

Properties

Molecular Formula

C23H19FN4O6S3

Molecular Weight

562.6 g/mol

IUPAC Name

7-[[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H19FN4O6S3/c1-11-26-27-23(37-11)36-10-12-9-35-21-17(20(30)28(21)18(12)22(31)32)25-19(29)16-7-6-15(34-16)8-33-14-4-2-13(24)3-5-14/h2-7,17,21H,8-10H2,1H3,(H,25,29)(H,31,32)

InChI Key

YXVNTTWFDYCVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)F)SC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the fluorophenoxy methyl furan intermediate: This step involves the reaction of 4-fluorophenol with a suitable furan derivative under basic conditions.

    Introduction of the thiadiazole moiety: This can be achieved by reacting the intermediate with a thiadiazole precursor in the presence of a coupling agent.

    Construction of the bicyclic β-lactam core: This critical step involves cyclization reactions, often under acidic or basic conditions, to form the β-lactam ring.

    Final assembly: The final step involves coupling the various intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID:

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a reagent in organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: Its potential biological activity suggests it could be investigated as a drug candidate for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

7-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

    Penicillins: These β-lactam antibiotics share the bicyclic β-lactam core but differ in their side chains and specific biological activities.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but distinct chemical modifications.

    Thiadiazole derivatives: Compounds containing the thiadiazole moiety, which may have similar chemical reactivity or biological properties.

This compound’s unique combination of structural elements sets it apart from these similar compounds, potentially offering distinct advantages in terms of reactivity, stability, or biological activity.

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